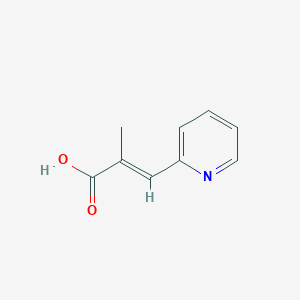

2-Methyl-3-(pyridin-2-yl)acrylic acid

Vue d'ensemble

Description

2-Methyl-3-(pyridin-2-yl)acrylic acid is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17326 . It is a member of the pyridine family, which is a group of compounds that are important in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of interest in the field of organic chemistry . A study by Cook et al. discusses methods developed for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . Another study reports a single-pot reaction of 2-(pyridin-2-yl)acetate derivatives and acrylic esters in the presence of CsOAc to deliver 1,3-disubstitued indolizines .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The compound has a molecular formula of C9H9NO2 and a molecular weight of 163.17326 . Further structural analysis can be found in various scientific articles .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various mechanisms. For example, a study discusses the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . Another study reports a single-pot reaction of 2-(pyridin-2-yl)acetate derivatives and acrylic esters .Applications De Recherche Scientifique

Renewable Chemical Feedstock Production

A promising renewable route to producing acrylic acid, a major commodity chemical, utilizes the catalytic dehydration of methyl lactate. Enhancements in selectivity toward the dehydration pathway and improving catalyst stability are pivotal. A study demonstrated the selectivity for dehydration products could reach approximately 90% over a 30-hour period on NaY by introducing a small amount of pyridine, which inhibits side pathways like decarbonylation and coking (Murphy, Letterio, & Xu, 2017).

Development of Novel Chemical Structures

Research into the reaction of N 3-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride led to the discovery of new 1,2,4-triazole-containing alkenoic acid derivatives. The structural confirmation of these compounds was achieved through NMR spectroscopic data and single-crystal X-ray diffraction analysis, highlighting the versatility of pyridin-2-yl compounds in synthesizing complex organic structures with potential antimicrobial activities (Modzelewska-Banachiewicz et al., 2012).

Polymers and Materials Science

The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids has shown significant potential in polymer chemistry. This compound allows for selective removal after polymerization, either chemically under alkaline conditions or thermally. This discovery is pivotal for the development of new polymer materials, demonstrating the utility of pyridin-2-yl derivatives in advanced material synthesis (Elladiou & Patrickios, 2012).

Solar Cell Applications

The engineering of organic sensitizers for solar cell applications has been explored, with research focusing on novel organic sensitizers comprising donor, electron-conducting, and anchoring groups. This research underscores the significance of pyridin-2-yl derivatives in the development of high-efficiency solar cells, demonstrating their role in achieving unprecedented incident photon to current conversion efficiency (Kim et al., 2006).

Mécanisme D'action

Target of Action

It’s worth noting that related compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.

Mode of Action

It’s known that the compound can participate in various chemical reactions, such as the suzuki–miyaura coupling , which is a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Given its potential role in inhibiting collagen prolyl-4-hydroxylase , it could be inferred that the compound might affect collagen biosynthesis and related pathways.

Result of Action

Related compounds have been found to suppress the production of collagen in vitro , suggesting that 2-Methyl-3-(pyridin-2-yl)acrylic acid might have similar effects.

Action Environment

Safety data sheets suggest that the compound should be handled in a well-ventilated area, indicating that air quality and ventilation might affect its stability and efficacy .

Propriétés

IUPAC Name |

(E)-2-methyl-3-pyridin-2-ylprop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-6H,1H3,(H,11,12)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPTCGWZDICQYKQ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=N1)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

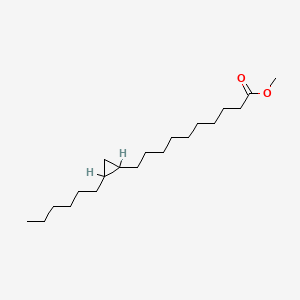

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[imidazolidine-4,8'-tricyclo[5.2.1.0,2,6]decane]-2,5-dione](/img/structure/B3146248.png)

![(Z)-Oxido-[(2-oxo-1,3-oxazolidin-3-yl)imino]-phenylazanium](/img/structure/B3146252.png)

![((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B3146293.png)